N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole compounds, which are part of the structure of the compound , has been extensively studied. A common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses a simple, green, and efficient process that synthesizes benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes .Molecular Structure Analysis
The molecular structure of “N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide” includes a benzothiazole ring, which is a bicyclic heterocyclic moiety, fused with a benzene ring . This structure is part of a wide variety of synthetic and natural products .Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds have been explored in various studies. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Antitumor and Anticancer Activity
- Compounds using the 2-(4-aminophenyl)benzothiazole structure, which is similar to the N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide structure, demonstrated significant antitumor activity against various human tumor cell lines. This highlights their potential in cancer research and treatment (Yurttaş, Tay, & Demirayak, 2015).
- A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the compound of interest, showed moderate to excellent anticancer activity against several cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
- Benzothiazole derivatives have been found to possess significant antimicrobial and antifungal activities. For example, certain 5-imidazolinone derivatives demonstrated enhanced antibacterial and antifungal activities (Desai, Bhavsar, & Baldaniya, 2009).
- Another study synthesized 6-fluorobenzo[d]thiazole amides, which exhibited antibacterial and antifungal activities comparable or slightly better than standard medicinal drugs (Pejchal, Pejchalová, & Růžičková, 2015).
Photophysical Properties and Applications
- Triphenylamine–benzothiazole derivatives were studied for their temperature-controlled fluorescence switching, suggesting applications in material science and molecular engineering (Kundu et al., 2019).
- Luminescent properties of benzothiazole derivatives were investigated, revealing potential applications in white light emission, which is significant for the development of new lighting and display technologies (Lu et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of the biosynthesis of prostaglandins .
Mode of Action
It’s known that the anti-inflammatory activity of similar compounds is often achieved through the inhibition of cyclo-oxygenase (cox) pathways . Two isoforms of COX, COX-1 and COX-2, have been identified in mammalian cells . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . This pathway is catalyzed by cyclo-oxygenase and 5-lipoxygenase . By inhibiting these enzymes, the compound can reduce the production of these inflammatory mediators.
Result of Action
The search results suggest that benzothiazole derivatives can have significant anti-inflammatory and analgesic effects . This implies that the compound could potentially reduce inflammation and pain in the body.
properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAOCQGZBDZCY-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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